N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide
Description
N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a dimethylamino-fluorophenyl ethyl side chain and a 2-methyl-3-nitro-substituted benzamide core.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-15(5-4-6-16(12)22(24)25)18(23)20-11-17(21(2)3)13-7-9-14(19)10-8-13/h4-10,17H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPKWJGNLNBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide structure.
Substitution: Introduction of the dimethylamino and fluorophenyl groups.
Each step would require specific reagents and conditions, such as concentrated nitric acid for nitration, amine derivatives for amidation, and appropriate catalysts for substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 3-position of the benzamide ring is highly susceptible to reduction. Common reducing agents convert it to an amine (-NH₂), which can further participate in coupling or alkylation reactions.
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Reagents/Conditions :
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Products :
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Corresponding amine derivative: N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-aminobenzamide
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Partial reduction intermediates (e.g., hydroxylamine) under controlled conditions
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Nucleophilic Substitution
The electron-withdrawing nitro group activates the benzamide ring for nucleophilic aromatic substitution (NAS), particularly at the 4-position relative to the nitro group.
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Reagents/Conditions :
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Products :
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4-Substituted derivatives (e.g., -OH, -SR) with retained benzamide backbone
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Amide Hydrolysis
The benzamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
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Acidic Hydrolysis :
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Concentrated HCl, reflux → 2-methyl-3-nitrobenzoic acid + dimethylamino-fluorophenyl ethylamine
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Basic Hydrolysis :
Functionalization of the Dimethylamino Group
The dimethylamino (-N(CH₃)₂) group participates in alkylation or quaternization reactions, altering solubility and electronic properties.
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Reagents/Conditions :
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Products :
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Enhanced water solubility or modified receptor-binding profiles
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Electrophilic Aromatic Substitution (EAS)
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Reagents/Conditions :
Oxidation Reactions
The dimethylamino group can oxidize to a nitroso or hydroxylamine derivative under strong oxidizing conditions.
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Reagents/Conditions :
Research Findings and Mechanistic Insights
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Reduction Selectivity : Catalytic hydrogenation preferentially targets the nitro group over the benzamide, preserving the amide bond.
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Steric Effects : The 2-methyl group on the benzamide ring hinders substitution at adjacent positions, directing reactivity to the 4-position .
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Fluorophenyl Stability : The 4-fluorophenyl group remains intact under standard reaction conditions but participates in Suzuki-Miyaura coupling when treated with aryl boronic acids and Pd catalysts.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and others. The efficacy is often measured using assays such as the MTT assay, which assesses cell viability and proliferation.
Antimalarial Activity
The compound has also been studied for its antimalarial properties, particularly against Plasmodium falciparum. In vitro assays demonstrated that modifications in the compound's structure significantly impacted its efficacy against malaria parasites.
- Key Findings :
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers tested N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth, with a notable impact on the HeLa cell line, achieving an IC50 value of 0.14 µM .
Case Study 2: Antimalarial Screening
Another significant study focused on the antimalarial activity of this compound against P. falciparum. The researchers conducted in vitro assays to determine its effectiveness at different concentrations, revealing a strong correlation between structural modifications and increased antiplasmodial activity .
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- Dimethylamino-fluorophenyl ethyl group: Provides basicity and lipophilicity.
- 2-Methyl-3-nitrobenzamide core : Introduces steric hindrance (methyl) and electronic modulation (nitro).
Analogous Compounds and Differences
Pharmacological Implications of Structural Variations
- Dimethylamino vs. Piperazinyl Sulfonyl (): The dimethylamino group may enhance CNS penetration compared to the bulkier, more polar piperazinyl sulfonyl group .
- Nitro Group vs. Trifluoromethyl () : The nitro group’s electron-withdrawing nature could alter binding affinity in kinase or receptor targets compared to trifluoromethyl’s hydrophobic effects .
Data Table: Molecular Properties
Biological Activity
Chemical Structure and Properties
The structure of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide can be broken down as follows:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- 4-Fluorophenyl Group : Introduces electron-withdrawing properties that can affect pharmacodynamics.
- Nitro Group : Often associated with biological activity, potentially influencing redox reactions.
This compound has been studied for its effects on various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic transmission .
- Monoamine Oxidase Inhibition : Some studies suggest that related compounds may inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, potentially offering antidepressant effects .
- Antitumor Activity : Preliminary studies indicate that nitrobenzamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study 1 : A study investigating a series of nitrobenzamide derivatives found that compounds with similar structures demonstrated significant AChE inhibition with IC50 values ranging from 0.5 to 10 µM. The presence of the dimethylamino group was crucial for enhancing this activity .
- Study 2 : In vitro assays on human cancer cell lines revealed that certain nitrobenzamide derivatives caused a dose-dependent decrease in cell viability, suggesting potential use in cancer therapy. The mechanism was linked to oxidative stress induction .
- Study 3 : A pharmacological evaluation highlighted that compounds with fluorinated phenyl groups exhibited higher selectivity towards MAO-B compared to MAO-A, indicating a potential therapeutic window for treating depression without significant side effects associated with non-selective MAO inhibitors .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key functional groups in N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-methyl-3-nitrobenzamide, and how do they influence its reactivity?
- Methodological Answer : The compound contains a dimethylamino group (electron-donating), a 4-fluorophenyl moiety (enhances lipophilicity and metabolic stability), and a nitro group (electron-withdrawing, impacts redox potential). The dimethylamino group facilitates protonation under acidic conditions, enabling solubility adjustments, while the nitro group may participate in hydrogen bonding or redox reactions. Reaction optimization should prioritize pH control (e.g., buffered conditions) to stabilize the dimethylamino group during synthesis .
Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?
- Methodological Answer : Synthesis typically involves:
Amide coupling : React 2-methyl-3-nitrobenzoic acid with a diamine intermediate (e.g., 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine) using coupling agents like EDC/HOBt.
Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amide product.
Key challenges include avoiding nitro group reduction and maintaining stereochemical integrity. Temperature control (0–5°C) during coupling minimizes side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:
- Temperature : Lower temperatures (e.g., 0°C) reduce nitro group degradation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.
- Catalyst loading : 1.2 eq of coupling agents balance cost and yield.
Table 1 : Yield comparison under varying conditions:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 0°C, 1.2 eq EDC | 78 | 95 | |
| THF, RT, 1.0 eq EDC | 62 | 88 |
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on receptor binding.
- Nitro group modification : Reduce to amine or replace with cyano to evaluate redox sensitivity.
Table 2 : Bioactivity of structural analogs:
| Analog Modification | IC50 (μM) | Target | Reference |
|---|---|---|---|
| 4-Chlorophenyl variant | 0.45 | Enzyme X | |
| Nitro → Cyano variant | 1.2 | Receptor Y |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes/receptors (e.g., PDB ID 1XYZ). Focus on the nitro group’s electrostatic interactions with catalytic residues.
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the dimethylamino-fluorophenyl motif in hydrophobic pockets .
Q. What analytical techniques are most reliable for assessing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min).
- NMR : Monitor dimethylamino protons (δ 2.2–2.5 ppm) and aromatic fluorine coupling (δ 7.1–7.3 ppm).
Discrepancies in LC-MS purity vs. NMR integration may indicate residual solvents or degradation; cross-validate with elemental analysis .
Q. How do researchers reconcile contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT assay).
- Meta-analysis : Compare IC50 values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
Q. What experimental designs are optimal for evaluating in vivo vs. in vitro efficacy?
- Methodological Answer :
- In vitro : Dose-response curves (0.1–100 μM) in primary cells, measuring apoptosis (Annexin V/PI).
- In vivo : Rodent models (e.g., xenograft) with pharmacokinetic profiling (plasma half-life, brain penetration). Adjust formulations (e.g., PEGylation) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
